咪康唑

概述

描述

咪康唑是一种属于咪唑类化合物的抗真菌药物。它广泛用于治疗各种真菌感染,包括影响皮肤、口腔和阴道的感染。咪康唑通过抑制真菌的生长来发挥作用,使其成为治疗足癣、股癣、体癣和酵母菌感染等疾病的重要药物 .

科学研究应用

咪康唑具有广泛的科学研究应用:

化学: 用作研究抗真菌剂及其相互作用的模型化合物。

生物学: 研究其对真菌细胞膜的影响及其在治疗真菌感染中的潜在应用。

医学: 广泛用于临床环境中治疗真菌感染。正在进行研究以开发新的制剂和递送方法。

作用机制

咪康唑通过抑制CYP450 14α-羊毛甾醇脱甲基酶发挥其抗真菌作用。这种抑制会破坏麦角甾醇的合成,麦角甾醇是真菌细胞膜的关键成分。这种破坏会导致细胞膜通透性增加,导致细胞内容物泄漏,最终导致细胞死亡 .

安全和危害

未来方向

Imidazole and benzimidazole rings, which are present in Miconazole, are widely explored and utilized by the pharmaceutical industry for drug discovery . In future research, novel as well as potent chemical entities can be explored by combining both imidazole and benzimidazole scaffolds with enormous potentiality for the treatment of diverse diseases .

生化分析

Biochemical Properties

Miconazole interacts with several enzymes and proteins. Its primary mechanism of action involves the inhibition of the fungal CYP450 14α-lanosterol demethylase enzyme . This inhibition results in altered ergosterol production, which is an essential component of the fungal cell membrane . The disruption of ergosterol synthesis leads to impaired cell membrane composition and permeability .

Cellular Effects

Miconazole has a significant impact on various types of cells and cellular processes. It influences cell function by altering the cell membrane’s composition and permeability, leading to the disruption of cellular organization . Miconazole also increases the generation of reactive oxygen species (ROS) within cells, which can lead to cell death .

Molecular Mechanism

Miconazole exerts its effects at the molecular level primarily through the inhibition of the fungal CYP450 14α-lanosterol demethylase enzyme . This inhibition disrupts the synthesis of ergosterol, a crucial component of the fungal cell membrane. The resulting alteration in cell membrane composition and permeability leads to the disruption of cellular organization .

Temporal Effects in Laboratory Settings

The effects of Miconazole change over time in laboratory settings. For instance, the combination of catechin and miconazole leads to increased intracellular ROS generation over time . Furthermore, Miconazole-loaded transethosomal gel (MNTG) demonstrated the greatest antifungal activity in histological analysis and visible restoration of the skin over time .

Dosage Effects in Animal Models

The effects of Miconazole vary with different dosages in animal models. For instance, Miconazole is used externally for the treatment of ringworm, jock itch, and athlete’s foot in animals . The dosage depends on the product being used, and usually, lotions and ointments are applied once daily until the skin lesions resolve .

Metabolic Pathways

Miconazole is involved in several metabolic pathways. It primarily affects the ergosterol biosynthesis pathway by inhibiting the CYP450 14α-lanosterol demethylase enzyme . This inhibition disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane’s composition and permeability .

Transport and Distribution

Miconazole is transported and distributed within cells and tissues in various ways. For instance, the use of domiphen bromide (DB) increases the permeability of the plasma membrane as well as that of the vacuolar membrane of Candida spp., affecting the intracellular distribution of Miconazole .

Subcellular Localization

Miconazole is primarily localized in the cytoplasm where it inhibits the CYP450 14α-lanosterol demethylase enzyme . Recent studies have identified unusual localization of Miconazole to various organelle compartments including endoplasmic reticulum , suggesting that Miconazole may have noncanonical functions in these subcellular compartments .

准备方法

合成路线和反应条件

咪康唑以2,4-二氯-2'-氯苯乙醇、咪唑和2,4-二氯苄基氯为原料合成。反应在离子液体介质中进行,温度范围为10至100摄氏度。反应结束后,将混合物冷却,并使用硝酸盐水溶液将pH调节至1-3。然后分离产物,浓缩并重结晶以获得硝酸咪康唑 .

工业生产方法

在工业环境中,咪康唑采用类似的合成路线但以更大规模生产。该过程涉及使用先进的设备来确保高产率和纯度。反应中使用的离子液体可以循环利用,使该过程环保 .

化学反应分析

反应类型

咪康唑会经历各种化学反应,包括:

氧化: 咪康唑可以被氧化形成不同的代谢产物。

还原: 还原反应可以改变咪康唑的结构,影响其功效。

取代: 取代反应可以在咪唑环或苯基上发生.

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 卤化剂和其他亲电试剂用于取代反应.

主要形成的产物

相似化合物的比较

类似化合物

制霉菌素: 另一种抗真菌剂,用于治疗类似的感染,但通过与麦角甾醇结合并在真菌细胞膜上形成孔来发挥作用。

氟康唑: 一种全身性抗真菌剂,也抑制麦角甾醇合成,但具有更广谱的活性。

替康唑: 类似于咪康唑,但主要用于阴道酵母菌感染

咪康唑的独特性

咪康唑的独特性在于其广谱的抗真菌活性及其能够用于各种制剂,包括霜剂、凝胶和口服凝胶。其在易感生物体中相对较低的耐药性使其成为一种有价值的抗真菌剂 .

属性

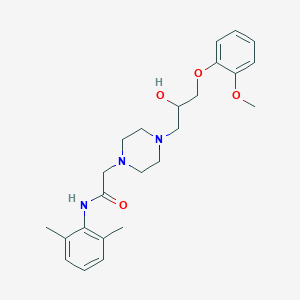

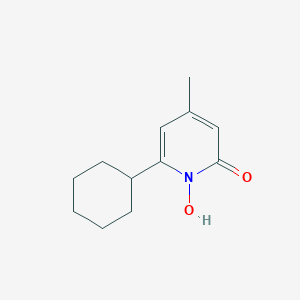

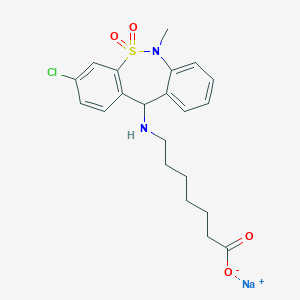

IUPAC Name |

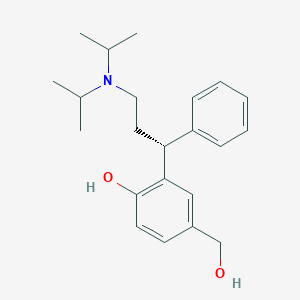

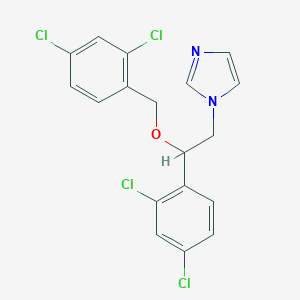

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBLEWFAAKGYCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22832-87-7 (nitrate) | |

| Record name | Miconazole [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022916478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023319 | |

| Record name | Miconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Miconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.63e-04 g/L | |

| Record name | Miconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Miconazole is an azole antifungal used to treat a variety of conditions, including those caused by _Candida_ overgrowth. Unique among the azoles, miconazole is thought to act through three main mechanisms. The primary mechanism of action is through inhibition of the CYP450 14α-lanosterol demethylase enzyme, which results in altered ergosterol production and impaired cell membrane composition and permeability, which in turn leads to cation, phosphate, and low molecular weight protein leakage. In addition, miconazole inhibits fungal peroxidase and catalase while not affecting NADH oxidase activity, leading to increased production of reactive oxygen species (ROS). Increased intracellular ROS leads to downstream pleiotropic effects and eventual apoptosis. Lastly, likely as a result of lanosterol demethylation inhibition, miconazole causes a rise in intracellular levels of farnesol. This molecule participates in quorum sensing in _Candida_, preventing the transition from yeast to mycelial forms and thereby the formation of biofilms, which are more resistant to antibiotics. In addition, farnesol is an inhibitor of drug efflux ABC transporters, namely _Candida_ CaCdr1p and CaCdr2p, which may additionally contribute to increased effectiveness of azole drugs. | |

| Record name | Miconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

22916-47-8 | |

| Record name | Miconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22916-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miconazole [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022916478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | miconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Miconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Miconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NNO0D7S5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Miconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

159 - 163 °C | |

| Record name | Miconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Miconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of miconazole against fungi?

A1: Miconazole primarily targets the enzyme 14α-demethylase in fungi. [] This enzyme is crucial for ergosterol biosynthesis, a vital component of fungal cell membranes. By inhibiting 14α-demethylase, miconazole disrupts ergosterol production, leading to the accumulation of toxic 14α-methylated sterols within the fungal cell membrane. [] This disruption impairs membrane function and integrity, ultimately inhibiting fungal growth. [, ]

Q2: Are there any ancillary mechanisms by which miconazole exerts its antifungal activity?

A2: Yes, research suggests miconazole may also impact fungal cells through the accumulation of hydrogen peroxide. [] This build-up of hydrogen peroxide can damage subcellular organelles and potentially lead to cell necrosis, contributing to its fungicidal effect. []

Q3: Does miconazole affect Candida albicans morphology?

A3: Yes, miconazole can influence the morphology of Candida albicans. One study found that miconazole, at its minimum inhibitory concentration, induced significant morphological and ultrastructural alterations in T. rubrum. [] These changes included plasmolysis and cytoplasmic shrinkage, highlighting the drug's impact on fungal cell structure. [] Another study demonstrated that miconazole stimulates farnesol synthesis in Candida species. [] Farnesol is a quorum-sensing molecule that inhibits the yeast-to-mycelium transition in Candida albicans, impacting its virulence. []

Q4: How does the growth phase of Candida albicans affect its susceptibility to miconazole?

A4: Research indicates that Candida albicans exhibits varying susceptibilities to miconazole's fungicidal effects depending on its growth phase. [] Specifically, C. albicans becomes more susceptible to miconazole's direct membrane damaging effects during its growth cycle, while stationary-phase cells display less susceptibility. [] This suggests phenotypic changes during growth influence the antifungal activity. []

Q5: Does miconazole interact with the cell membrane of Candida albicans?

A5: Yes, studies show that miconazole interacts with the cell membrane of Candida albicans. [] This interaction is thought to be responsible for both its fungistatic and fungicidal actions. [] Miconazole's ability to cause potassium ion leakage from C. albicans cells further supports its direct interaction with the cell membrane. []

Q6: What is the molecular formula and weight of miconazole?

A6: Miconazole nitrate has the molecular formula C18H14Cl4N2O.HNO3 and a molecular weight of 479.1 g/mol. []

Q7: How is the efficacy of miconazole affected by its formulation?

A7: The formulation of miconazole significantly influences its efficacy. Studies demonstrate that nanoemulsion formulations of miconazole display enhanced skin penetration and antifungal activity compared to traditional cream formulations. [] This improved efficacy can be attributed to the nanoemulsion's smaller particle size, facilitating better drug delivery. [] Additionally, incorporating enhancers like tween 80 or taurocholic acid in bioadhesive gel formulations can also enhance miconazole release and improve treatment outcomes. []

Q8: How does miconazole administration affect warfarin disposition in rabbits?

A9: Studies in rabbits reveal that chronic miconazole administration can significantly alter warfarin pharmacokinetics. [] While the total body clearance of warfarin, a low clearance drug, showed a marginal decrease, miconazole caused a substantial increase in warfarin's plasma-free fraction and a decrease in its intrinsic clearance. [] This suggests a potential for drug interactions, where chronic miconazole administration could potentiate the pharmacological action of warfarin by increasing the concentration of its free, pharmacologically active form. []

Q9: What are the in vitro findings regarding the efficacy of miconazole against various Candida species?

A11: In vitro studies demonstrate miconazole's broad-spectrum antifungal activity against various Candida species. For instance, miconazole exhibited fungicidal activity against biofilms of different Candida species, highlighting its effectiveness against this more resistant growth form. [] Additionally, miconazole effectively inhibited the growth of various Candida species, including C. albicans, C. tropicalis, C. lusitaniae, and C. krusei, at varying concentrations, demonstrating its potential for treating a range of Candida infections. []

Q10: What is the efficacy of miconazole in treating denture stomatitis?

A12: Miconazole has been shown to be an effective treatment for denture stomatitis in several studies. [, , ] Specifically, miconazole oral gel effectively reduced Candida colony counts from both the palatal mucosa and denture surfaces in patients with denture stomatitis. [, ] Additionally, miconazole demonstrated a significant reduction in the erythema surface area of the palatal mucosa, a key symptom of denture stomatitis. []

Q11: Has miconazole demonstrated efficacy in treating conditions beyond fungal infections?

A13: Interestingly, research suggests that miconazole might hold therapeutic potential beyond its antifungal properties. In a mouse model of Alzheimer's disease (AD), miconazole demonstrated a remarkable ability to improve cooperative behavior, a cognitive function often impaired in AD. [] This improvement was linked to miconazole's positive effect on myelination in the medial prefrontal cortex, suggesting a potential role for myelin repair in managing AD. []

Q12: Are there any known mechanisms of resistance to miconazole in fungi?

A14: Yes, resistance to miconazole in fungi can develop. Studies on Candida albicans show that resistance to miconazole-induced potassium ion release can emerge during the stationary phase of growth, particularly under aerated conditions. [] This suggests that changes in gene expression or physiological adaptations in response to environmental cues might contribute to miconazole resistance. []

Q13: How does the presence of divalent cations affect the activity of miconazole against Candida albicans?

A15: The presence of divalent cations can reduce the effectiveness of miconazole against Candida albicans. [] This protective effect is attributed to competition between divalent cations and the positively charged form of miconazole for negatively charged binding sites on the fungal cell surface. [] This competition potentially hinders miconazole from reaching its target site and exerting its antifungal activity. []

Q14: Does the development of resistance to miconazole correlate with resistance to other antifungal agents?

A16: While the provided research papers do not explicitly address cross-resistance with other specific antifungal agents, the study on miconazole resistance in Candida albicans biofilms underscores the presence of a resistant subpopulation of cells within the biofilm. [] This inherent resistance within a population highlights the dynamic nature of antifungal susceptibility and suggests a potential for cross-resistance to emerge, particularly with increased antifungal drug exposure. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。